3-Bromo-3,3-difluoroprop-1-ene
Overview
Description
Synthesis Analysis
The synthesis of 3-Bromo-3,3-difluoroprop-1-ene and related compounds has been explored through various chemical pathways. For example, the synthesis of 1-bromo-3-trifluoromethylbut-2-ene involves a three-step process starting from 1,1,1-trifluoroacetone, highlighting the complexity and precision required in synthesizing such fluorinated compounds (Martin, Molines, & Wakselman, 1993). Similarly, the synthesis of 1-bromo-4,4,4-trifluoro-3-(trifluoromethyl)but-2-ene from hexafluoroacetone demonstrates the versatility and challenges in creating structurally complex bromo- and fluoro-alkenes (Martin, Molines, & Wakselman, 1995).
Molecular Structure Analysis
The molecular structure of 3-Bromo-3,3-difluoroprop-1-ene, characterized by its bromo and difluoro substituents, significantly influences its reactivity and interaction with other chemical entities. This structural configuration facilitates various chemical reactions, including nucleophilic substitution and electrophilic addition, by providing distinct reactive sites on the molecule.
Chemical Reactions and Properties
This compound participates in a range of chemical reactions, exploiting its halogenated alkene nature. For instance, it undergoes electrophilic addition reactions with nucleophiles, leading to the formation of substitution products or products arising from allylic rearrangement, depending on the nature of the nucleophile involved. The electrophilic reactivity of compounds like 1-bromo-3-trifluoromethylbut-2-ene towards various nucleophiles has been studied, showcasing the diverse outcomes based on the reactants' nature (Martin, Molines, & Wakselman, 1993).
Scientific Research Applications
Application 1: Synthesis of N-(Difluoropropenyl)amides/Amines
- Summary of the Application : N-(Difluoropropenyl)amides/amines are an important class of fluorinated compounds . They are synthesized from 3-Bromo-3,3-difluoroprop-1-ene .
- Methods of Application or Experimental Procedures : Under simple base-promoted conditions, 3-Bromo-3,3-difluoroprop-1-ene reacts with N-methylanilines or N-arylacrylamides, with the elimination of one molecule of HBr, to give the target compound .
- Results or Outcomes : The result of this reaction is the efficient synthesis of N-(Difluoropropenyl)amides/amines without the use of transition metals .
Application 2: Preparation of gem-(difluoroallyl) lithium
- Summary of the Application : 3-Bromo-3,3-difluoroprop-1-ene, when mixed with lithium bromide, provides a convenient route to prepare gem-(difluoroallyl) lithium .
- Methods of Application or Experimental Procedures : The specific experimental procedures are not provided in the source .
- Results or Outcomes : The outcome of this process is the formation of gem-difluorinated organic compounds .
Application 3: Proteomics Research
- Summary of the Application : 3-Bromo-3,3-difluoroprop-1-ene is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Methods of Application or Experimental Procedures : The specific experimental procedures are not provided in the source .
- Results or Outcomes : The outcome of this process is the advancement of research in the field of proteomics .
Application 4: Preparation of gem-Difluorinated Organic Compounds
- Summary of the Application : 3-Bromo-3,3-difluoroprop-1-ene, when mixed with lithium bromide, provides a convenient route to prepare gem-(difluoroallyl) lithium, a reagent of general use in the formation of gem-difluorinated organic compounds .
- Methods of Application or Experimental Procedures : The specific experimental procedures are not provided in the source .
- Results or Outcomes : The outcome of this process is the formation of gem-difluorinated organic compounds .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-bromo-3,3-difluoroprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrF2/c1-2-3(4,5)6/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDNTTHUKVNJRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(F)(F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339267 | |
Record name | 3-bromo-3,3-difluoroprop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-3,3-difluoroprop-1-ene | |
CAS RN |
420-90-6 | |
Record name | 3-bromo-3,3-difluoroprop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-3,3-difluoropropene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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